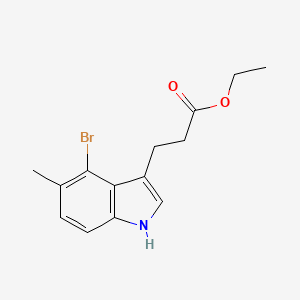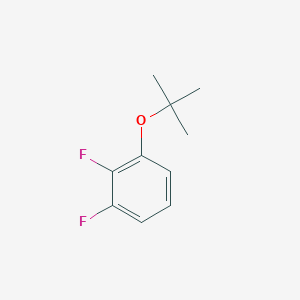
1-(tert-Butoxy)-2,3-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butoxy)-2,3-difluorobenzene is an organic compound characterized by the presence of a tert-butoxy group and two fluorine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxy)-2,3-difluorobenzene typically involves the introduction of the tert-butoxy group to a difluorobenzene precursor. One common method is the reaction of 2,3-difluorophenol with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxy group into the difluorobenzene framework, providing a more sustainable and scalable approach .
化学反応の分析
Types of Reactions: 1-(tert-Butoxy)-2,3-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the tert-butoxy group, yielding difluorobenzene derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of functionalized benzene derivatives.
科学的研究の応用
1-(tert-Butoxy)-2,3-difluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used as a probe in NMR studies to investigate macromolecular complexes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(tert-Butoxy)-2,3-difluorobenzene exerts its effects involves interactions with various molecular targets. The tert-butoxy group can act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules. This allows for selective reactions to occur at other positions on the molecule. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in chemical transformations .
類似化合物との比較
tert-Butyl Ethers: Compounds like propylene glycol mono-tert-butyl ether and glycerol di-tert-butyl ether share the tert-butoxy group but differ in their overall structure and applications.
Alkoxybenzenes: Compounds such as ethoxybenzene and isopropoxybenzene have similar substitution patterns but differ in the nature of the alkoxy group.
Uniqueness: 1-(tert-Butoxy)-2,3-difluorobenzene is unique due to the combination of the tert-butoxy group and the difluorobenzene core. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in other similar compounds.
特性
分子式 |
C10H12F2O |
|---|---|
分子量 |
186.20 g/mol |
IUPAC名 |
1,2-difluoro-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12F2O/c1-10(2,3)13-8-6-4-5-7(11)9(8)12/h4-6H,1-3H3 |
InChIキー |
CWJJOGNTAIIXGE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C(=CC=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


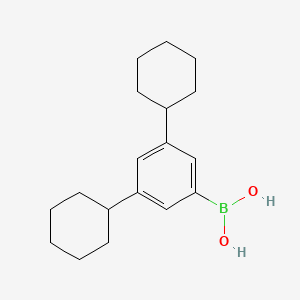
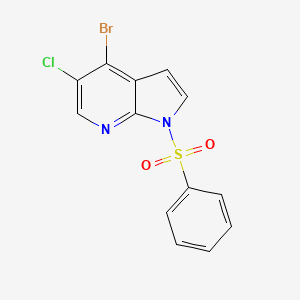
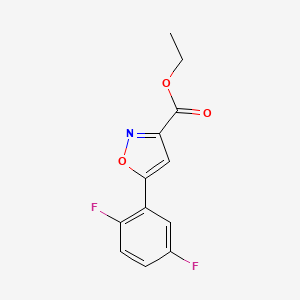
![2,12-DI-Tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13B-boranaphtho[3,2,1-DE]anthracene](/img/structure/B15337783.png)

![[Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate](/img/structure/B15337794.png)
![4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium Maleate](/img/structure/B15337799.png)

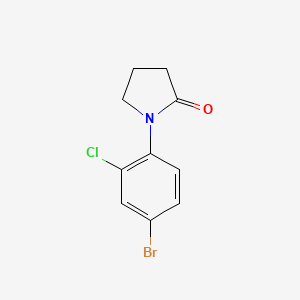
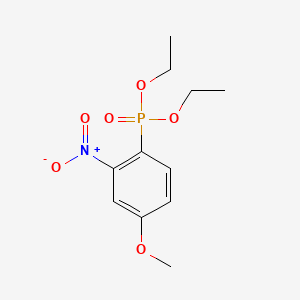
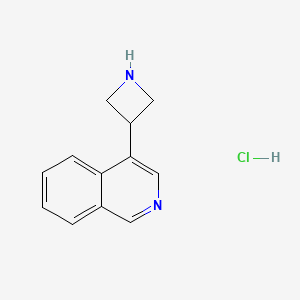
![(5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15337852.png)
